molecular formula C25H23N3O3 B14977314 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14977314
M. Wt: 413.5 g/mol
InChI Key: KJGQMDZNOCFCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a methoxymethyl group at position 2, a phenyl group at position 3, and a 4-methoxyphenyl substituent at position 8 of the heterocyclic core. Its synthesis involves reacting enaminone (derived from dimedone via formylation with dimethylformamide-dimethylacetal) with substituted 3-amino-1H-pyrazoles under eco-friendly conditions: ultrasonication at 60°C in a water-ethanol (1:1) solvent system, yielding 71% of the product (6m in ). Key spectroscopic data include IR peaks at 1672 cm⁻¹ and 1616 cm⁻¹ (C=O stretching) and 1H NMR signals for the methoxymethyl group (δ 3.86 ppm, OCH3) and aromatic protons (δ 6.99–7.93 ppm).

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H23N3O3/c1-30-15-21-24(17-6-4-3-5-7-17)25-26-14-20-22(28(25)27-21)12-18(13-23(20)29)16-8-10-19(31-2)11-9-16/h3-11,14,18H,12-13,15H2,1-2H3

InChI Key

KJGQMDZNOCFCSF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Effects

Pyrazolo[1,5-a]quinazolinone derivatives differ primarily in substituents at positions 2, 3, and 8, which influence their physicochemical and functional properties:

  • Position 2 : The methoxymethyl group in the target compound contrasts with methyl (e.g., 2-methyl in ), methylsulfanyl (), and bromo (6a in ). Methoxymethyl introduces moderate steric bulk and polarity compared to smaller methyl or electronegative bromo groups.
  • Position 3 : The phenyl group in the target compound is common (e.g., , 3-phenyl), but fluorophenyl () and pyridinyl () variants exist. Electron-withdrawing groups like fluorine may enhance stability or alter reactivity.
  • Position 8 : The 4-methoxyphenyl group in the target compound differs from 4-fluorophenyl (), thiophen-2-yl (), and 8,8-dimethyl (). Methoxy groups improve solubility via polarity, while dimethyl substituents increase hydrophobicity.

Physical Properties

Compound (Position 2/3/8 Substituents) Melting Point (°C) Yield (%) Key Applications/Notes Reference
2-(Methoxymethyl)-3-phenyl-8-(4-methoxyphenyl) 133–134 71 Synthetic intermediate
2-Methyl-3-phenyl-8-(4-fluorophenyl) Not reported 86* Not specified
8,8-Dimethyl-2-phenyl-3-aryl 244–245 83 Antimicrobial potential
2-Amino-3-(4-chlorophenylhydrazinyl)-8,8-dimethyl 132–135 75 Uranium adsorption (SIMRS material)
3-(Pyridin-2-yl) Not classified Not reported Lab chemical (no significant hazards)

*Yield for 6a (bromo derivative) in .

Spectroscopic and Electronic Effects

  • IR Spectroscopy : The target compound’s C=O stretches (1672, 1616 cm⁻¹) are comparable to derivatives with aryl groups (e.g., 1719 cm⁻¹ in ), suggesting similar conjugation effects. Electron-withdrawing substituents (e.g., fluorine in ) may shift C=O peaks to higher frequencies.
  • NMR : The methoxymethyl group (δ 3.86 ppm) and aromatic protons (δ 6.99–7.93 ppm) in the target compound align with trends in 8,8-dimethyl derivatives (e.g., δ 1.23 ppm for CH3 in ). Pyridinyl substituents () show distinct deshielding in aromatic regions.

Biological Activity

The compound 2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the quinazoline family, which has garnered significant attention due to its potential biological activities, particularly in oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2C_{20}H_{22}N_4O_2, with a molecular weight of approximately 350.42 g/mol. Its structure features a pyrazoloquinazoline scaffold, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have explored the antitumor potential of various quinazoline derivatives, including those similar to the compound . For instance, derivatives have been shown to exhibit significant cytotoxic effects against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 18MGC-8031.5Induces apoptosis via caspase activation
Compound XHCT-1162.0Cell cycle arrest at G2/M phase
Compound YMDA-MB-2310.5Inhibits proliferation through kinase inhibition

The above data indicates that compounds structurally related to This compound may similarly exhibit potent antitumor effects.

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Apoptosis Induction : Many quinazoline derivatives promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M), thereby inhibiting cell proliferation.
  • Kinase Inhibition : Some derivatives act as inhibitors of critical kinases involved in cancer progression, such as DYRK1A and GSK-3β.

Study on Quinazoline Derivatives

A study published in Molecules evaluated a series of quinazoline derivatives for their antitumor activity against various cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range and effectively induced apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Apoptosis Mechanism Investigation

In another investigation focusing on the apoptosis mechanism, it was found that treatment with a quinazoline derivative led to increased levels of cleaved PARP and activated caspases in MGC-803 cells, indicating that the compound effectively triggers programmed cell death .

Q & A

Advanced Research Question

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at C2/C3 to enhance cytotoxicity. Methoxy groups at C8 improve solubility .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values with control compounds like doxorubicin .
  • Molecular Docking : Screen derivatives against targets (e.g., topoisomerase II) using AutoDock Vina to prioritize synthesis .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear chemical goggles (OSHA 29 CFR 1910.133) and nitrile gloves .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of fine particulates .
  • Emergency Measures : Ensure eyewash stations and safety showers are accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.